2-Bromo-3-(difluoromethyl)pyridin-4-amine
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Overview
Description
2-Bromo-3-(difluoromethyl)pyridin-4-amine is a pyridine derivative with the molecular formula C6H5BrF2N2. This compound is characterized by the presence of a bromine atom at the second position, a difluoromethyl group at the third position, and an amine group at the fourth position on the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)pyridin-4-amine typically involves the bromination of 3-(difluoromethyl)pyridin-4-amine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve scalable and economical methods, such as the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(difluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-azido-3-(difluoromethyl)pyridin-4-amine or 2-thiocyanato-3-(difluoromethyl)pyridin-4-amine can be obtained.
Oxidation and Reduction Products: Oxidation may yield compounds like 2-bromo-3-(difluoromethyl)pyridine-4-carboxylic acid, while reduction can produce this compound derivatives with altered functional groups.
Scientific Research Applications
2-Bromo-3-(difluoromethyl)pyridin-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in biological systems .
Comparison with Similar Compounds
- 3-Bromo-4-(difluoromethyl)pyridin-2-amine
- 2-Bromo-5-(difluoromethyl)pyridin-3-amine
- 4-Amino-3-bromopyridine
Comparison: 2-Bromo-3-(difluoromethyl)pyridin-4-amine is unique due to the specific positioning of the bromine and difluoromethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H5BrF2N2 |
---|---|
Molecular Weight |
223.02 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H5BrF2N2/c7-5-4(6(8)9)3(10)1-2-11-5/h1-2,6H,(H2,10,11) |
InChI Key |
XHPAWBZTJUIEDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)C(F)F)Br |
Origin of Product |
United States |
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